An In-Depth Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: Physicochemical Properties and Biological Context
An In-Depth Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: Physicochemical Properties and Biological Context
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. This document collates available data on its chemical and physical characteristics, outlines a putative synthetic methodology, and discusses its potential biological significance within the broader class of pyrrolopyridine-based kinase inhibitors.
Core Physicochemical Properties
The physicochemical properties of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile are crucial for its handling, formulation, and pharmacokinetic profiling. The table below summarizes the available quantitative data. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClN₃ | --INVALID-LINK--, --INVALID-LINK--[1][2], --INVALID-LINK--[3], --INVALID-LINK--[4][5] |
| Molecular Weight | 177.59 g/mol | --INVALID-LINK--, --INVALID-LINK--[1][2], --INVALID-LINK--[3], --INVALID-LINK--[4][5] |
| Appearance | White to light brown solid | --INVALID-LINK-- |
| Density | 1.50 g/cm³ | --INVALID-LINK--[6] |
| pKa (Predicted) | 11.60 ± 0.40 | --INVALID-LINK--[6] |
| XLogP3 (Predicted) | 1.7 | --INVALID-LINK--[6] |
| Solubility | Soluble in some organic solvents; less soluble in water. | --INVALID-LINK-- |
Experimental Protocols: A Proposed Synthetic Pathway
While a specific, detailed experimental protocol for the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is not extensively published, a plausible synthetic route can be extrapolated from the synthesis of the analogous 5-carbaldehyde derivative. The following proposed methodology is for informational purposes and would require optimization and validation.
Objective: To synthesize 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile from a suitable precursor.
Proposed Reaction Scheme:
A potential synthetic route could involve the direct cyanation of a protected 4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate. This would likely involve the following key steps:
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Protection of the Pyrrole Nitrogen: The pyrrole nitrogen of 4-chloro-1H-pyrrolo[2,3-b]pyridine is typically protected to prevent side reactions. A common protecting group is the triisopropylsilyl (TIPS) group.
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Directed Ortho-Metalation and Cyanation: The protected intermediate can then undergo a directed ortho-metalation at the C5 position using a strong base like s-butyllithium. The resulting organolithium species can then be quenched with a cyanating agent, such as cyanogen bromide or tosyl cyanide, to introduce the nitrile group.
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Deprotection: The final step would be the removal of the protecting group from the pyrrole nitrogen, typically using an acid like trifluoroacetic acid or a fluoride source like tetrabutylammonium fluoride (TBAF).
The workflow for this proposed synthesis is illustrated in the diagram below.
Caption: Proposed Synthetic Workflow for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.
Biological Context and Potential Signaling Pathway Involvement
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors. Derivatives of this core structure have shown potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and inflammatory disorders.
While the specific biological target of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has not been definitively identified in the public domain, the broader class of pyrrolopyridines has been extensively investigated as inhibitors of several kinase families, including:
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Janus Kinases (JAKs): These are key mediators of cytokine signaling through the JAK-STAT pathway.
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Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers.[7][8]
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Colony-Stimulating Factor 1 Receptor (CSF1R): This receptor is involved in the regulation of macrophages and is a target in oncology and inflammatory diseases.
Given this context, it is plausible that 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile functions as a kinase inhibitor. The following diagram illustrates a generalized signaling pathway for a receptor tyrosine kinase (RTK), a common target for pyrrolopyridine-based inhibitors.
Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of Inhibition.
In this putative mechanism, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile would act as an ATP-competitive inhibitor, binding to the kinase domain of the receptor and preventing the autophosphorylation and subsequent activation of downstream signaling cascades. This, in turn, would inhibit cellular responses such as proliferation and survival, which are often dysregulated in cancer.
Conclusion
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a compound with significant potential in drug discovery, owing to its structural similarity to known kinase inhibitors. While a complete physicochemical profile and a detailed understanding of its specific biological targets are still under investigation, the available data and the broader context of the pyrrolopyridine scaffold provide a strong rationale for its further exploration. Future research should focus on obtaining experimental data for its physicochemical properties, optimizing its synthesis, and elucidating its precise mechanism of action and therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chloro-1H-pyrrolo[2,3-b]pyridine | C7H5ClN2 | CID 11389493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile - Amerigo Scientific [amerigoscientific.com]
- 5. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
